molecular formula C27H46N12O8 B12583791 5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide CAS No. 268745-35-3

5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide

Cat. No.: B12583791
CAS No.: 268745-35-3
M. Wt: 666.7 g/mol
InChI Key: QPXVAYHRWMELAL-ATIWLJMLSA-N
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Description

“5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

    Cleavage: Releasing the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid side chains.

    Reduction: Reduction reactions can modify disulfide bonds or other functional groups within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can result in free thiols.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model compound for developing new synthetic methods.

Biology

    Enzyme Inhibition: May act as an inhibitor for specific enzymes.

    Receptor Binding: Potential to bind to biological receptors and modulate their activity.

Medicine

    Drug Development: Investigated for therapeutic potential in treating diseases.

    Diagnostics: Used in diagnostic assays to detect specific biomolecules.

Industry

    Biotechnology: Applications in the production of biopharmaceuticals.

    Agriculture: Potential use in developing bioactive compounds for crop protection.

Mechanism of Action

The mechanism of action for “5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-L-ornithylglycinamide: Lacks the diaminomethylidene group.

    5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-L-ornithyl-L-glycinamide: Contains an additional amino acid residue.

Uniqueness

“5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.

Properties

CAS No.

268745-35-3

Molecular Formula

C27H46N12O8

Molecular Weight

666.7 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide

InChI

InChI=1S/C27H46N12O8/c28-9-1-4-16(37-24(45)17(12-19(29)40)38-23(44)15-7-8-21(42)35-15)26(47)39-11-3-6-18(39)25(46)36-14(5-2-10-33-27(31)32)22(43)34-13-20(30)41/h14-18H,1-13,28H2,(H2,29,40)(H2,30,41)(H,34,43)(H,35,42)(H,36,46)(H,37,45)(H,38,44)(H4,31,32,33)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

QPXVAYHRWMELAL-ATIWLJMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN)NC(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

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